N-epsilon-Acetyl-L-lysine

Catalog No.
S1767685
CAS No.
692-04-6
M.F
C8H16N2O3
M. Wt
188.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-epsilon-Acetyl-L-lysine

CAS Number

692-04-6

Product Name

N-epsilon-Acetyl-L-lysine

IUPAC Name

6-acetamido-2-aminohexanoic acid

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)

InChI Key

DTERQYGMUDWYAZ-UHFFFAOYSA-N

SMILES

CC(=O)NCCCCC(C(=O)O)N

Synonyms

N-epsilon-Acetyl-L-lysine;692-04-6;Nepsilon-Acetyl-L-lysine;N6-Acetyl-L-lysine;N-Epsilon-acetyllysine;(S)-6-Acetamido-2-aminohexanoicacid;Ne-Acetyllysine;N(6)-Acetyl-L-lysine;e-N-Acetyllysine;N(6)-ACETYLLYSINE;N-e-Acetyllysine;L-e-N-Acetyllysine;Ne-Acetyl-L-lysine;n6-acetyllysine;e-N-Acetyl-L-lysine;N-e-Acetyl-L-lysine;w-N-Acetyl-L-lysine;epsilon-N-Acetyllysine;epsilon-Acetyl-L-lysine;L-epsilon-N-Acetyllysine;omega-N-Acetyl-L-lysine;N(zeta)-acetyl-L-lysine;epsilon-N-acetyl-L-lysine;N(epsilon)-acetyl-L-lysine;UNII-470AD5VY1X

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)N

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)N
  • Role in COVID-19 pathogenesis in obese patients

    Studies have found elevated levels of N6-Acetyl-L-Lys in obese patients with COVID-19 compared to lean patients with the same disease NCBI PMC: . Researchers believe this increase may play a role in the higher susceptibility to severe COVID-19 observed in obese individuals. The proposed mechanisms include:

    • Increased viral replication: N6-Acetyl-L-Lys may induce changes in the SARS-CoV-2 virus, enhancing its ability to replicate NCBI PMC: .
    • Epithelial cell invasion: SARS-CoV-2 infection can lead to the breakdown of proteins in epithelial cells, a byproduct of which may be N6-Acetyl-L-Lys NCBI PMC: .
  • Metabolite identification

    N6-Acetyl-L-Lys has also been identified as a metabolite produced by the bacteria Escherichia coli PubChem: . This research is focused on understanding the metabolic pathways of E. coli.

N-epsilon-Acetyl-L-lysine is a derivative of the amino acid L-lysine, characterized by the addition of an acetyl group to the epsilon amino group of the lysine side chain. This modification alters its chemical properties and biological activities, making it a compound of interest in various fields, including biochemistry and pharmacology. The molecular formula for N-epsilon-Acetyl-L-lysine is C8H16N2O3, and it is recognized as a human metabolite with potential roles in cellular processes.

, particularly as an amine nucleophile. At neutral pH, the epsilon amine is protonated; therefore, reactions are typically conducted at higher pH levels (e.g., pH 10.2) to enhance nucleophilicity. It has been utilized to study the intrinsic reactivity of electrophilic moieties in drug design, specifically in interactions with electrophiles such as acrylamides and nitriles .

This compound has garnered attention for its biological activities, particularly its role as a substrate for SIRT1 (Sirtuin 1), an enzyme involved in deacetylation processes that regulate various cellular functions including metabolism and aging. Peptides containing N-epsilon-Acetyl-L-lysine have been shown to influence SIRT1 activity, indicating its potential involvement in metabolic regulation and longevity .

Several methods exist for synthesizing N-epsilon-Acetyl-L-lysine:

  • Enzymatic Synthesis: A specific enzyme from beef liver can catalyze the conversion of L-lysine and acetyl phosphate into N-epsilon-Acetyl-L-lysine .
  • Chemical Synthesis: Traditional organic synthesis methods can also be employed, often involving acylation reactions where L-lysine is treated with acetic anhydride or acetyl chloride under controlled conditions .

N-epsilon-Acetyl-L-lysine has several applications:

  • Biochemical Research: It serves as a model compound for studying amine reactivity and enzyme interactions.
  • Pharmaceutical Development: Its role in modulating SIRT1 activity makes it a candidate for developing therapeutics targeting metabolic disorders and age-related diseases.
  • Nutritional Science: As a metabolite, it may play a role in human nutrition and metabolism.

Studies have indicated that N-epsilon-Acetyl-L-lysine interacts selectively with various electrophiles, which can be crucial for designing covalent inhibitors in drug development. Its unique reactivity profile compared to other nucleophiles like glutathione highlights its potential utility in targeted therapeutic strategies .

N-epsilon-Acetyl-L-lysine shares structural similarities with other acetylated lysines but exhibits unique properties due to the specific positioning of the acetyl group on the epsilon nitrogen. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-alpha-Acetyl-L-lysineAcetyl group on alpha amino groupPrimarily involved in protein modifications
N,N-Diacetyl-L-lysineTwo acetyl groups on amino groupsIncreased hydrophobicity and altered reactivity
N-acetyl-L-lysineAcetyl group on primary amino groupCommonly found in biological systems

N-epsilon-Acetyl-L-lysine's unique positioning of the acetyl group allows for distinct interactions within biological systems, particularly influencing enzyme activity and metabolic pathways.

Physical Description

Solid

XLogP3

-2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

188.11609238 g/mol

Monoisotopic Mass

188.11609238 g/mol

Heavy Atom Count

13

Melting Point

250 °C

UNII

8TAD3L7HLL

Other CAS

692-04-6

Wikipedia

Acetyllysine

Dates

Modify: 2023-08-15
Lammers et al. Acetylation regulates Cyclophilin A catalysis, immunosuppression and HIV isomerisation. Nature Chemical Biology, doi: 10.1038/nchembio.342, published online 4 April 2010 http://www.nature.com/naturechemicalbiology
Bryson et al. Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology, doi: 10.1038/nchembio.2474, published online 16 October 2017
Suzuki et al. Crystal structures reveal an elusive functional domain of pyrrolysyl-tRNA synthetase. Nature Chemical Biology, doi: 10.1038/nchembio.2497, published online 16 October 2017

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